Cas no 2411312-04-2 (2-Chloro-1-[3-cyclopropyl-3-(2,2-difluoroethyl)azetidin-1-yl]ethanone)

2-Chloro-1-[3-cyclopropyl-3-(2,2-difluoroethyl)azetidin-1-yl]ethanone is a specialized organic compound featuring a unique azetidine scaffold with cyclopropyl and difluoroethyl substituents. Its structural complexity makes it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly for the development of bioactive molecules. The presence of the chloroacetyl group enhances its reactivity, enabling selective functionalization in cross-coupling and nucleophilic substitution reactions. The cyclopropyl and difluoroethyl moieties contribute to steric and electronic modulation, improving target selectivity in drug design. This compound is particularly useful in medicinal chemistry for probing structure-activity relationships due to its balanced lipophilicity and conformational rigidity. Proper handling under inert conditions is recommended due to its reactive chloroacetyl group.
2-Chloro-1-[3-cyclopropyl-3-(2,2-difluoroethyl)azetidin-1-yl]ethanone structure
2411312-04-2 structure
Product name:2-Chloro-1-[3-cyclopropyl-3-(2,2-difluoroethyl)azetidin-1-yl]ethanone
CAS No:2411312-04-2
MF:C10H14ClF2NO
MW:237.674068927765
CID:6441497
PubChem ID:154879450

2-Chloro-1-[3-cyclopropyl-3-(2,2-difluoroethyl)azetidin-1-yl]ethanone Chemical and Physical Properties

Names and Identifiers

    • Z3616493825
    • 2-chloro-1-[3-cyclopropyl-3-(2,2-difluoroethyl)azetidin-1-yl]ethan-1-one
    • 2-Chloro-1-[3-cyclopropyl-3-(2,2-difluoroethyl)azetidin-1-yl]ethanone
    • 2411312-04-2
    • EN300-26574115
    • Inchi: 1S/C10H14ClF2NO/c11-4-9(15)14-5-10(6-14,3-8(12)13)7-1-2-7/h7-8H,1-6H2
    • InChI Key: DOYKZQLZAZQNME-UHFFFAOYSA-N
    • SMILES: ClCC(N1CC(CC(F)F)(C1)C1CC1)=O

Computed Properties

  • Exact Mass: 237.0731981g/mol
  • Monoisotopic Mass: 237.0731981g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 262
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 20.3Ų

2-Chloro-1-[3-cyclopropyl-3-(2,2-difluoroethyl)azetidin-1-yl]ethanone Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26574115-0.05g
2-chloro-1-[3-cyclopropyl-3-(2,2-difluoroethyl)azetidin-1-yl]ethan-1-one
2411312-04-2
0.05g
$246.0 2023-05-31

Additional information on 2-Chloro-1-[3-cyclopropyl-3-(2,2-difluoroethyl)azetidin-1-yl]ethanone

Comprehensive Overview of 2-Chloro-1-[3-cyclopropyl-3-(2,2-difluoroethyl)azetidin-1-yl]ethanone (CAS No. 2411312-04-2)

The compound 2-Chloro-1-[3-cyclopropyl-3-(2,2-difluoroethyl)azetidin-1-yl]ethanone (CAS No. 2411312-04-2) is a highly specialized chemical entity that has garnered significant attention in the field of organic synthesis and medicinal chemistry. Its unique structural features, including the azetidine ring and difluoroethyl moiety, make it a valuable intermediate for the development of novel pharmaceuticals and agrochemicals. Researchers are particularly interested in its potential applications in drug discovery, especially in the design of kinase inhibitors and GPCR modulators, which are currently hot topics in the pharmaceutical industry.

One of the key reasons for the growing interest in 2-Chloro-1-[3-cyclopropyl-3-(2,2-difluoroethyl)azetidin-1-yl]ethanone is its versatility in chemical transformations. The presence of the chloroethanone group allows for further functionalization, enabling the synthesis of a wide range of derivatives. This property is particularly valuable in the context of fragment-based drug design, a strategy that has gained traction in recent years due to its efficiency in identifying lead compounds. Additionally, the cyclopropyl and difluoroethyl groups contribute to the compound's metabolic stability, a critical factor in the development of orally bioavailable drugs.

In the realm of AI-driven drug discovery, 2-Chloro-1-[3-cyclopropyl-3-(2,2-difluoroethyl)azetidin-1-yl]ethanone has been identified as a promising scaffold for virtual screening and machine learning-based optimization. The compound's structural complexity and functional groups make it an ideal candidate for cheminformatics analyses, which are increasingly being used to predict biological activity and optimize pharmacokinetic properties. This aligns with the current trend of integrating computational chemistry with experimental approaches to accelerate drug development.

The synthesis of 2-Chloro-1-[3-cyclopropyl-3-(2,2-difluoroethyl)azetidin-1-yl]ethanone involves multi-step organic reactions, including the formation of the azetidine ring and subsequent introduction of the chloroethanone moiety. Recent advancements in flow chemistry and catalysis have improved the efficiency of these processes, reducing reaction times and increasing yields. These innovations are particularly relevant to the pharmaceutical industry, where there is a constant demand for scalable and cost-effective synthetic methods.

From a regulatory perspective, 2-Chloro-1-[3-cyclopropyl-3-(2,2-difluoroethyl)azetidin-1-yl]ethanone is not classified as a hazardous substance under current guidelines, making it a safer alternative for laboratory use compared to more reactive compounds. Its stability under standard conditions also facilitates storage and handling, which is a significant advantage for researchers and manufacturers alike. This aspect is increasingly important as the industry moves toward green chemistry principles and sustainable practices.

In conclusion, 2-Chloro-1-[3-cyclopropyl-3-(2,2-difluoroethyl)azetidin-1-yl]ethanone (CAS No. 2411312-04-2) represents a fascinating example of modern chemical innovation. Its unique structure, combined with its potential applications in drug discovery and agrochemical development, positions it as a compound of significant interest. As research continues to uncover new uses for this molecule, it is likely to remain a focal point in the fields of medicinal chemistry and organic synthesis for years to come.

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